molecular formula C9H16N2O B2732499 (4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one CAS No. 2503155-28-8

(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one

Cat. No.: B2732499
CAS No.: 2503155-28-8
M. Wt: 168.24
InChI Key: MGLUCFHHRLHSDQ-JGVFFNPUSA-N
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Description

(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The structural analysis and synthetic routes of compounds related to (4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one have been a significant focus in the field of organic chemistry. For instance, studies on dibenzo[b,d]azepin-6-ones have highlighted the atropisomeric properties and high stereochemical stability of these compounds, which are essential for developing pharmaceuticals with targeted therapeutic effects. The methylation process at specific sites on the molecule has been shown to stereoselectively yield specific isomers, indicating the importance of stereochemistry in the biological activity of these compounds (Tabata et al., 2008).

Antitumor Activity

The antitumor activity of pyrido[3,2-d][1]benzazepin-6(7H)-ones and their derivatives has been extensively studied, revealing significant bioactivity against various cancer cell lines. The introduction of bioisosteric elements and structural analogs has led to compounds with noteworthy selectivity and potency for renal tumor cell lines, highlighting the potential for developing new cancer therapeutics (Link et al., 1999).

Pharmacological Properties

Pyrido[b]azepine derivatives have demonstrated a broad range of pharmacological properties, including antiviral, antimicrobial, and antitumor activities. These compounds have been identified as effective inhibitors of various enzymes and receptors, such as R1P1 kinase, ubiquitin-specific proteases (USPs), and angiotensin I type 2 (AT2) receptors, making them valuable for drug development and therapeutic applications (Danyliuk & Vovk, 2020).

Antimicrobial and Anticancer Activity

The synthesis of novel methylene bis-isoxazolo[4,5-b]azepines and their evaluation for antimicrobial and anticancer activities have revealed potent bioactivities against microbial strains and cancer cell lines. These findings suggest the potential for these compounds in treating infectious diseases and cancer, highlighting the importance of continuous exploration in the synthesis of azepine derivatives for medical applications (Rajanarendar et al., 2012).

Molecular Binding and Interaction Studies

Studies focusing on the binding properties of azepine derivatives, such as the evaluation of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine and related compounds at central nicotinic receptors, provide insight into the molecular interactions and mechanisms underlying their pharmacological activities. These studies are crucial for understanding the therapeutic potential of azepine derivatives and for guiding the design of compounds with enhanced efficacy and selectivity (Cheng et al., 1999).

Properties

IUPAC Name

(4aR,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h7-8,10H,1-6H2,(H,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUCFHHRLHSDQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](CCCN2)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.